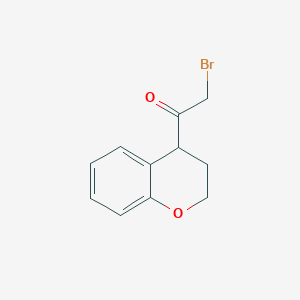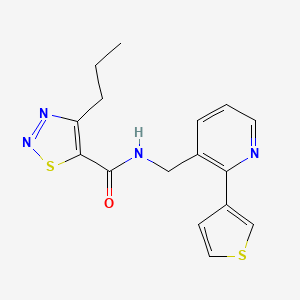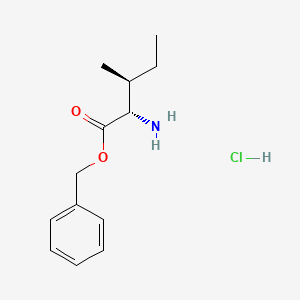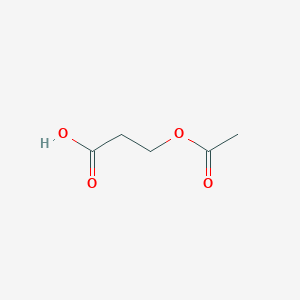![molecular formula C12H15F2NO2 B2761877 N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine CAS No. 900641-13-6](/img/structure/B2761877.png)
N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemoenzymatic Synthesis of Key Chiral Intermediates
A study by Parker et al. (2012) outlined an efficient chemoenzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a crucial chiral intermediate for a corticotropin-releasing factor-1 receptor antagonist. This process leverages leucine dehydrogenase from Thermoactinomyces intermedius for reductive amination, showcasing the compound's potential in medicinal chemistry for developing therapeutics targeting the CRF-1 receptor (Parker et al., 2012).
Analytical Detection in Forensic Toxicology
Poklis et al. (2014) developed a method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) to detect and quantify 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine in cases of severe intoxication. This highlights the compound's relevance in forensic applications, particularly in identifying novel psychoactive substances (Poklis et al., 2014).
Synthesis of Constrained Neurotransmitter Analogues
Faler and Joullié (2007) utilized an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, including constrained analogues of neurotransmitters like histamine and tryptamine. These compounds are of interest for their potential to inhibit monoamine oxidase and mimic hallucinogens, demonstrating their utility in neurochemical research (Faler & Joullié, 2007).
Microbial Transformation Studies
Schocken et al. (1997) explored the microbial transformations of the fungicide cyprodinil, indicating the broader applicability of similar compounds in studying microbial degradation pathways and the environmental fate of agrochemicals (Schocken et al., 1997).
Phosphodiesterase 4 Inhibition for Pulmonary Applications
Villetti et al. (2015) described the novel phosphodiesterase 4 (PDE4) inhibitor CHF6001, designed for inhaled administration in pulmonary diseases. This research underscores the potential of cyclopropanamine derivatives in developing targeted therapies for conditions like asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-16-11-6-8(7-15-9-3-4-9)2-5-10(11)17-12(13)14/h2,5-6,9,12,15H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPPMUNGJVORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)



![Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride](/img/structure/B2761800.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)
![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)


![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)



